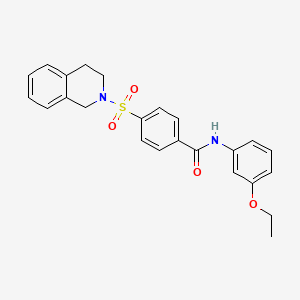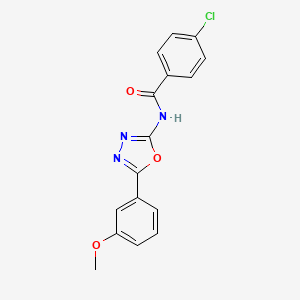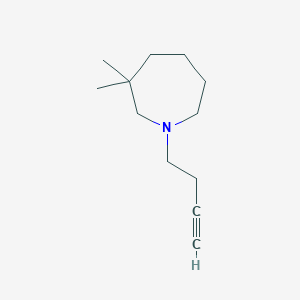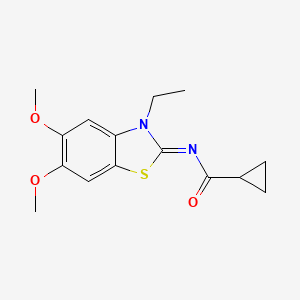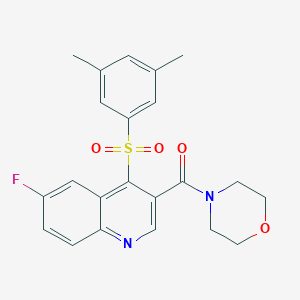
(4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
A study by Prasad et al. (2018) detailed the synthesis of a compound structurally similar to (4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. This compound was evaluated for antiproliferative activity, and its structure was characterized using various techniques, including X-ray diffraction, indicating the relevance of such compounds in biomedical research (Prasad et al., 2018).
Antioxidant Properties
The compound (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, which are structurally related to the queried compound, were synthesized and assessed for their in vitro antioxidant activities. These activities were determined through various assays, highlighting the potential of such compounds as antioxidants (Çetinkaya et al., 2012).
Antitumor Activity
Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with structural similarities to the queried compound, and evaluated its antitumor activity. Preliminary biological tests showed distinct inhibition on the proliferation of various cancer cell lines, suggesting the potential of such compounds in cancer research (Tang & Fu, 2018).
Chemical Synthesis and Analysis
Several studies focus on the chemical synthesis and analysis of compounds related to this compound, exploring their structural and chemical properties. For instance, Bakare et al. (2005) synthesized a compound named 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, providing insights into the morpholino ring's conformation and the amide N—C bond character (Bakare et al., 2005).
Photofluorometric Applications
The compound 6-Methoxy-4-quinolone, which shares a quinoline structure with the queried compound, was studied by Hirano et al. (2004) for its strong fluorescence in aqueous media. It was found to be useful as a fluorescent labeling reagent, showing potential applications in biomedical analysis (Hirano et al., 2004).
Synthesis of Gold Nanoparticles
Roy et al. (2008) used a morpholinomethyl compound for the synthesis of gold nanoparticles, demonstrating the compound's role in controlling the shape and size of these nanoparticles, which could be relevant for material science and nanotechnology applications (Roy et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-14-9-15(2)11-17(10-14)30(27,28)21-18-12-16(23)3-4-20(18)24-13-19(21)22(26)25-5-7-29-8-6-25/h3-4,9-13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYIRXNNMESJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2401852.png)
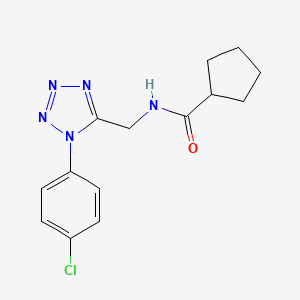



![(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2401860.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide](/img/structure/B2401862.png)
![2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2401864.png)
